molecular formula C21H36N2O4Sn B12617332 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione CAS No. 918877-52-8

1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12617332
CAS No.: 918877-52-8
M. Wt: 499.2 g/mol
InChI Key: BTQMNUQBJWEWJM-DAKHTTANSA-N
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Description

1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine ring substituted with a tributylstannyl group and a dihydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by the formation of the pyrimidine ring and subsequent introduction of the tributylstannyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as flow chemistry and continuous processing may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The tributylstannyl group can be substituted with other functional groups through palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Palladium catalysts like Pd(PPh3)4 in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
  • 1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydro-2-furanyl]-5-methylpyrimidine-2,4(1H,3H)-dione

Uniqueness

1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tributylstannyl group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various research applications.

Properties

CAS No.

918877-52-8

Molecular Formula

C21H36N2O4Sn

Molecular Weight

499.2 g/mol

IUPAC Name

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-tributylstannylpyrimidine-2,4-dione

InChI

InChI=1S/C9H9N2O4.3C4H9.Sn/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14;3*1-3-4-2;/h1-2,4,6,8,12H,5H2,(H,10,13,14);3*1,3-4H2,2H3;/t6-,8+;;;;/m0..../s1

InChI Key

BTQMNUQBJWEWJM-DAKHTTANSA-N

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

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